molecular formula C23H27NO4S2 B6288487 Fmoc-L-Cys(SIT)-OH CAS No. 2545642-31-5

Fmoc-L-Cys(SIT)-OH

Cat. No.: B6288487
CAS No.: 2545642-31-5
M. Wt: 445.6 g/mol
InChI Key: PFPKLVSLCQPEHS-FXMQYSIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Cysteine(SIT)-OH: is a derivative of the amino acid cysteine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the thiol group of cysteine during the synthesis process. The Fmoc group is removed under mild basic conditions, making it a popular choice for synthesizing complex peptides and proteins.

Mechanism of Action

Target of Action

Fmoc-L-Cys(SIT)-OH is a derivative of the amino acid cysteine, with a fluorenylmethoxycarbonyl (Fmoc) protecting group . The primary target of this compound is the thiol group in cysteine residues of peptides and proteins . The role of this compound is to protect the cysteine residues during peptide synthesis, allowing for the creation of complex disulfide-rich peptides and proteins .

Mode of Action

The this compound compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed under basic conditions, typically using piperidine . This reveals the free amine group of the cysteine residue, which can then participate in peptide bond formation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of peptides and proteins . Specifically, this compound facilitates the formation of disulfide bonds, which are crucial for the correct folding and stability of many proteins . The downstream effects include the successful synthesis of complex peptides and proteins, including those with multiple disulfide bonds .

Pharmacokinetics

For instance, its stability under the conditions used for Fmoc deprotection (i.e., repeated treatments with piperidine) is crucial for its role in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of complex peptides and proteins . By protecting the cysteine residues during synthesis, this compound allows for the controlled formation of disulfide bonds . This leads to the correct folding of the peptide or protein, which is essential for its biological function .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out . For instance, the pH of the reaction environment can affect the rate of Fmoc deprotection . Additionally, the choice of solvent can also have an impact. Some studies have suggested that greener solvents can be used in Fmoc-based peptide synthesis without impairing the synthetic process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cysteine(SIT)-OH typically involves the protection of the cysteine thiol group followed by the introduction of the Fmoc group. The process begins with the protection of the thiol group using a suitable protecting group such as trityl (Trt) or acetamidomethyl (Acm). The protected cysteine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the Fmoc group. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the production of Fmoc-L-Cysteine(SIT)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Cysteine(SIT)-OH undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Alkylated or acylated cysteine derivatives.

Scientific Research Applications

Chemistry: Fmoc-L-Cysteine(SIT)-OH is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the cysteine thiol group, facilitating the synthesis of complex peptides with multiple disulfide bonds.

Biology: In biological research, Fmoc-L-Cysteine(SIT)-OH is used to study protein folding, structure, and function. It is also employed in the development of peptide-based drugs and therapeutic agents.

Medicine: The compound is used in the synthesis of peptide-based drugs, including those targeting cancer, infectious diseases, and metabolic disorders. It is also used in the development of diagnostic tools and biomarkers.

Industry: Fmoc-L-Cysteine(SIT)-OH is used in the production of peptide-based materials, including hydrogels, nanomaterials, and biomaterials for tissue engineering and regenerative medicine.

Comparison with Similar Compounds

    Fmoc-L-Cysteine(Trt)-OH: Similar to Fmoc-L-Cysteine(SIT)-OH but uses a trityl protecting group.

    Fmoc-L-Cysteine(Acm)-OH: Uses an acetamidomethyl protecting group.

    Fmoc-L-Cysteine(Mmt)-OH: Uses a monomethoxytrityl protecting group.

Uniqueness: Fmoc-L-Cysteine(SIT)-OH is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal. The choice of protecting group can influence the overall yield and purity of the synthesized peptide, making Fmoc-L-Cysteine(SIT)-OH a valuable tool in peptide chemistry.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutan-2-yldisulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4S2/c1-14(2)15(3)30-29-13-21(22(25)26)24-23(27)28-12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t15?,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPKLVSLCQPEHS-FXMQYSIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C)SSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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